Niraparib Tosylate

Description

Chemical Identity and Physicochemical Properties of Niraparib Tosylate

Systematic Nomenclature and Molecular Formula Analysis

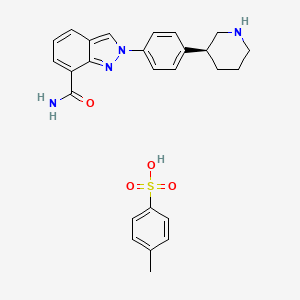

This compound possesses the systematic chemical name 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide 4-methylbenzenesulfonate, reflecting its complex molecular architecture. The compound exists in multiple salt forms, with the primary molecular formula being C26H28N4O4S and a molecular weight of 492.6 grams per mole. The International Union of Pure and Applied Chemistry nomenclature specifically designates this compound as 4-methylbenzenesulfonic acid; 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide, emphasizing the salt relationship between the organic base and the tosylate counterion.

The compound is officially registered under Chemical Abstracts Service number 1038915-73-9 for the anhydrous tosylate form, while the monohydrate variant carries the designation 1613220-15-7. The Unique Ingredient Identifier assigned by regulatory authorities is 75KE12AY9U for the anhydrous form and 195Q483UZD for the monohydrate form. These registration numbers provide unambiguous identification across international pharmaceutical databases and regulatory systems.

The molecular structure comprises distinct functional groups including an indazole ring system, a carboxamide functionality, a substituted piperidine ring, and the tosylate counterion. The stereochemical designation (3S) indicates the specific spatial arrangement around the chiral center in the piperidine ring, which is crucial for the compound's biological activity and crystalline behavior. The presence of the 4-methylbenzenesulfonate (tosylate) group serves both as a counterion and as a solubilizing agent that influences the compound's pharmaceutical properties.

Crystalline Structure Characterization

Polymorphic Forms and Hydration States

This compound demonstrates limited polymorphic diversity, with only three well-characterized solid forms documented in the scientific literature. The monohydrate form represents the most stable crystalline arrangement and serves as the commercially marketed formulation. This monohydrate structure crystallizes in the triclinic space group P-1 with specific unit cell parameters: a = 7.22060(7) Å, b = 12.76475(20) Å, c = 13.37488(16) Å, with angles α = 88.7536(18)°, β = 88.0774(10)°, and γ = 82.2609(6)°.

The anhydrous crystalline form (Form III) exhibits significant hygroscopic behavior, demonstrating a 15.8% weight gain when exposed to 95% relative humidity conditions. This hygroscopic nature renders the anhydrous form unsuitable for pharmaceutical applications due to stability concerns. The non-stoichiometric hydrate (Form II) represents an intermediate hydration state that also demonstrates instability compared to the monohydrate form.

Recent crystallographic investigations have revealed the successful synthesis of novel multicomponent solid forms, including a unique zwitterionic salt-cocrystal formed with L-proline. This innovative crystalline arrangement represents the first documented case of a zwitterionic salt-cocrystal in the pharmaceutical literature, expanding the understanding of possible solid-state forms for this compound. Additional crystalline forms incorporating urea and oxalic acid as coformers have been developed, designated as APO-I and APO-II respectively, offering potential advantages in pharmaceutical processing.

Thermal Expansion Anisotropy in Crystal Lattice

The thermal expansion behavior of this compound monohydrate demonstrates significant anisotropic characteristics between 100 K and 298 K. The expansion along the crystallographic a-axis measures 1.5%, while expansions along the b- and c-axes show different magnitudes, reflecting the directional dependencies of the crystal lattice. This anisotropic expansion behavior has important implications for pharmaceutical processing and storage conditions, as temperature fluctuations can induce stress within the crystal structure.

The crystal structure consists of alternating double layers of cations and anions, including water molecules, arranged parallel to the ab-plane. This layered arrangement contributes to the observed thermal expansion anisotropy and influences the mechanical properties of the crystalline material. The Bravais-Friedel-Donnay-Harker morphology analysis suggests an elongated crystal habit with the <010> direction as the long axis, which may contribute to preferred orientation effects during powder diffraction analysis.

Hydrogen bonding networks play a crucial role in stabilizing the crystal structure and influencing thermal expansion behavior. The water molecule acts as both a hydrogen bond donor to two different oxygen atoms of the tosylate anion and as an acceptor from the protonated piperidine ring. The extensive hydrogen bonding network provides structural stability while accommodating thermal expansion through coordinated molecular movements within the crystal lattice.

Spectroscopic Profiling

¹H Nuclear Magnetic Resonance Spectral Assignments and Conformational Analysis

The proton nuclear magnetic resonance spectrum of this compound provides detailed insights into the molecular structure and conformational behavior of the compound. In deuterated dimethyl sulfoxide solvent, the spectrum reveals characteristic signals corresponding to the various proton environments within the molecular framework. The indazole aromatic protons appear in the downfield region, with the most deshielded proton at approximately 8.95 parts per million as a singlet, corresponding to the indazole C-3 proton.

The carboxamide protons exhibit characteristic chemical shifts and coupling patterns that confirm the presence of the primary amide functionality. The aromatic protons of the substituted phenyl ring demonstrate typical aromatic coupling patterns, while the tosylate methyl group appears as a distinctive singlet in the aliphatic region. The piperidine ring protons provide complex multipicity patterns reflecting the conformational flexibility of this six-membered ring system.

Conformational analysis through nuclear magnetic resonance spectroscopy reveals that the piperidine ring adopts a chair conformation in solution, with the phenyl substituent occupying an equatorial position to minimize steric interactions. The tosylate counterion shows no significant interaction with the organic cation in solution, indicating complete ionic dissociation under the measurement conditions. Integration ratios confirm the 1:1 stoichiometry between the niraparib cation and the tosylate anion in both anhydrous and hydrated forms.

Ultraviolet-Visible Absorption Characteristics for Analytical Identification

The ultraviolet-visible absorption spectrum of this compound exhibits three distinct absorption maxima at 223, 239, and 311 nanometers. These absorption bands arise from electronic transitions within the conjugated aromatic system, particularly the indazole chromophore and the substituted phenyl ring. The absorption at 311 nanometers represents the longest wavelength transition and provides the most suitable analytical wavelength for quantitative determinations due to minimal interference from common pharmaceutical excipients.

The molar absorptivity values at these wavelengths enable sensitive analytical detection and quantification of the compound in pharmaceutical formulations and biological matrices. The absorption profile remains consistent across different salt forms, indicating that the tosylate counterion does not significantly influence the electronic transitions of the organic chromophore. This spectroscopic consistency facilitates analytical method development and quality control procedures across different crystalline forms of the compound.

Spectroscopic analysis in various solvent systems reveals minimal solvatochromic effects, suggesting that the electronic structure of the chromophore remains largely unchanged across different chemical environments. This stability in absorption characteristics provides analytical advantages for method robustness and transferability between different analytical laboratories and instrumentation platforms.

Solubility Behavior and Partition Coefficients

The solubility characteristics of this compound demonstrate significant variation across different solvent systems and crystalline forms. In dimethyl sulfoxide, the compound exhibits excellent solubility at approximately 30 milligrams per milliliter, while ethanol provides moderate solubility at approximately 1 milligram per milliliter. Dimethyl formamide also supports high solubility comparable to dimethyl sulfoxide, making these organic solvents suitable for stock solution preparation and analytical applications.

Aqueous solubility presents significant challenges, with the compound demonstrating poor water solubility characteristics. In phosphate-buffered saline at physiological pH (7.2), the solubility reaches approximately 0.14 milligrams per milliliter when using a 1:6 dimethyl sulfoxide to buffer ratio for initial dissolution. This limited aqueous solubility necessitates the use of solubilization strategies for pharmaceutical formulation development.

The partition coefficient (logP) value of 2.44 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining some aqueous solubility. The distribution behavior across different pH conditions reflects the ionizable nature of the piperidine nitrogen, with enhanced solubility observed under acidic conditions where protonation increases the ionic character of the molecule. Dissolution studies conducted at pH 1.2, 4.5, and 6.8 demonstrate pH-dependent solubility profiles that influence bioavailability and formulation strategies.

| Solvent System | Solubility (mg/mL) | Comments |

|---|---|---|

| Dimethyl sulfoxide | 30.0 | Excellent solubility |

| Dimethyl formamide | ~30.0 | Comparable to dimethyl sulfoxide |

| Ethanol | 1.0 | Moderate solubility |

| Water | <0.1 | Poor aqueous solubility |

| Phosphate buffer (pH 7.2) | 0.14 | With dimethyl sulfoxide cosolvent |

Thermodynamic Stability Under Varied Environmental Conditions

The thermodynamic stability of this compound varies significantly among its different crystalline forms and environmental conditions. The monohydrate form demonstrates superior stability characteristics, maintaining structural integrity and chemical composition under standard pharmaceutical storage conditions. Long-term stability studies conducted at 25°C and 60% relative humidity for 48 months confirm the robust nature of the monohydrate crystalline arrangement.

Accelerated stability testing at elevated temperature and humidity conditions (40°C, 75% relative humidity) for six months reveals acceptable stability profiles for the monohydrate form. The compound demonstrates photostability characteristics when exposed to standard pharmaceutical light testing conditions, indicating minimal photodegradation under normal storage and handling conditions. These stability attributes support the selection of the monohydrate form for commercial pharmaceutical applications.

The anhydrous forms exhibit significantly reduced stability, particularly under humid conditions where rapid hydration occurs. This hydration process represents a thermodynamically favorable transformation that proceeds spontaneously when anhydrous material is exposed to atmospheric moisture. The non-stoichiometric hydrate forms demonstrate intermediate stability characteristics but remain less favorable than the defined monohydrate structure.

Temperature-dependent stability studies reveal that the compound maintains chemical integrity across typical pharmaceutical storage temperature ranges. However, exposure to elevated temperatures above 60°C may induce desolvation of hydrated forms and potential polymorphic transformations. The glass transition and melting characteristics provide additional thermodynamic parameters that guide formulation development and processing conditions.

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPFHXWLJMNKNC-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026487 | |

| Record name | Niraparib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038915-73-9 | |

| Record name | Niraparib tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niraparib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIRAPARIB TOSYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75KE12AY9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Methyl 3-Formyl-2-Nitrobenzoate (Formula 10)

This intermediate is synthesized via oxidation of methyl 3-methyl-2-nitrobenzoate using sodium periodate (NaIO₄) in a polar aprotic solvent such as dimethylformamide (DMF) at 40–45°C. The reaction achieves >95% conversion within 4 hours, with residual starting material below 0.5% as quantified by HPLC.

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Solvent | DMF:H₂O (4:1 v/v) |

| Temperature | 40–45°C |

| Oxidizing Agent | NaIO₄ (1.2 equiv) |

| Reaction Time | 4 hours |

Protected Piperidine Derivative (Formula 2)

Formula 10 undergoes protection with di-tert-butyl dicarbonate (Boc₂O) in toluene at 20–30°C, catalyzed by 4-dimethylaminopyridine (DMAP). This step achieves 89–92% yield, with <1% deprotection observed during subsequent steps.

Optimization of Cyclization and Amidation

Cyclization to Indazole Core

The critical indazole formation employs sodium azide (3.0 equiv) in refluxing ethanol (78°C), producing the cyclized product (Formula V) in 85% yield with ≤0.3% regioisomeric impurity. Earlier methods using THF at 60°C resulted in 5–7% impurities, necessitating column chromatography.

Final Amidation

The amidation of methyl ester intermediates avoids pyridine, instead using trimethylamine (TEA) in 2-methyltetrahydrofuran (2-Me-THF) at 50–55°C. This modification reduces residual solvent levels to <50 ppm, complying with ICH Q3C guidelines.

Novel Crystallization Techniques for Tosylate Salt

US Patent US20210017151A1 discloses two crystalline forms of niraparib tosylate—APO-I and APO-II—with distinct physicochemical properties.

Form APO-I (Urea Cocrystal)

Prepared via mechanochemical grinding of this compound and urea (1:1 molar ratio) with minimal ethanol (5% v/w), this form exhibits a PXRD pattern with characteristic peaks at 5.8°, 7.6°, and 10.6° 2θ.

Form APO-II (Oxalic Acid Cocrystal)

Using liquid-assisted grinding with oxalic acid in acetonitrile, APO-II shows enhanced stability under accelerated storage conditions (40°C/75% RH for 6 months) compared to the amorphous form.

Comparative PXRD Data:

| Form | Peaks (2θ ± 0.2°) |

|---|---|

| APO-I | 5.8, 7.6, 10.6, 12.8, 14.2 |

| APO-II | 5.8, 7.6, 10.6, 15.2, 20.9 |

Industrial-Scale Case Study

ChemicalBook documents a large-scale process converting this compound monohydrate to freebase using 1% NaOH in 2-Me-THF:

Procedure:

-

Reaction: 50.0 g this compound monohydrate in 1 L 2-Me-THF + 500 mL 1% NaOH, stirred 30 min at 20°C.

-

Workup: Aqueous layer extracted with 2-Me-THF (2 × 0.5 L), organic phase washed with H₂O (1 L).

-

Crystallization: Concentrated under partial vacuum (<30°C) to 20 mL slurry, yielding 23.8 g (75.9%) off-white crystals.

Analytical Data:

-

HPLC Purity: 99.9%

-

¹H NMR (DMSO-d₆): δ 9.27 (s, 1H), 8.59 (dd, J=1.8, 4.7 Hz, 1H), 3.00–1.49 (piperidine protons).

Critical Analysis of Methodologies

Solvent Selection

Transition from THF to 2-Me-THF in amidation steps reduces peroxide formation risks while maintaining reaction efficiency. 2-Me-THF’s higher boiling point (80°C vs. 66°C for THF) allows safer temperature ramping.

Chemical Reactions Analysis

Hydrolysis to Niraparib Freebase

Niraparib tosylate undergoes hydrolysis in basic media to regenerate the freebase form. This reaction is critical for isolating the active pharmaceutical ingredient (API) during manufacturing .

Reaction Conditions :Experimental Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | |

| Reaction Time | 30 minutes | |

| Yield | 75.9% | |

| Temperature | Room temperature (20°C) |

Formation of Zwitterionic Salt-Cocrystal

A novel zwitterionic salt-cocrystal (NIR·TOS·PRO) was synthesized by combining this compound with L-proline. This multicomponent solid enhances solubility while maintaining bioequivalence to the monohydrate form .

Reaction Scheme :Characterization Data :

| Technique | Findings | Source |

|---|---|---|

| Single-crystal XRD | Confirmed zwitterionic structure | |

| Dissolution Studies | Comparable solubility to monohydrate |

Solid-State Mechanochemical Reactions

Mechanochemical methods were employed to synthesize stable crystalline forms of this compound, including Forms APO-I and APO-II .

Reaction Conditions for APO-I :

| Parameter | Details | Source |

|---|---|---|

| Co-former | Urea | |

| Solvent | Acetonitrile | |

| Milling Time | 30 minutes per cycle |

Reaction Conditions for APO-II :

| Parameter | Details | Source |

|---|---|---|

| Co-former | Oxalic acid | |

| Solvent | Methanol | |

| Milling Time | 30 minutes per cycle |

Key Outcomes :

- APO-I : 1:1 molar ratio with urea, confirmed via NMR .

- APO-II : 1:1.5 hydrate stoichiometry, validated by TGA .

Degradation Under Stress Conditions

While specific degradation pathways are not fully detailed in the provided sources, this compound’s susceptibility to hydrolysis (via esterase-mediated cleavage) and photolytic decomposition is inferred from its carboxylesterase metabolism .

Scientific Research Applications

Ovarian Cancer Treatment

Niraparib tosylate is primarily indicated for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who have responded to platinum-based chemotherapy. Clinical trials have demonstrated significant improvements in progression-free survival (PFS) among patients treated with niraparib compared to placebo:

- NOVA Study : In a pivotal phase III trial, patients receiving niraparib had a median PFS of 20.9 months compared to 5.7 months for those on placebo (hazard ratio 0.26) .

Combination Therapies

Recent studies have explored the use of this compound in combination with other therapies:

- Radiation Therapy : this compound has been shown to enhance the effectiveness of radiation therapy. A study reported that combining niraparib with radiation significantly reduced cell proliferation and increased apoptosis in esophageal cancer cells . The combination therapy resulted in a markedly higher tumor suppression rate compared to either treatment alone.

Case Study: Radiosensitization

A preclinical study investigated the radiosensitizing effects of this compound on esophageal squamous cell carcinoma. The results indicated that:

- The combination of niraparib and radiation led to a significant decrease in colony formation efficiency (P < 0.01).

- Cell apoptosis was significantly higher in the combination group compared to either treatment alone.

- The study concluded that down-regulation of FANCG may be related to the enhanced radiosensitivity observed .

Safety Profile

The safety profile of this compound has been extensively documented. In clinical settings:

- Adverse events (AEs) were reported in 98% of patients treated with niraparib, with grade 3 or 4 AEs occurring in 65% of cases . Common AEs included thrombocytopenia (28%), anemia (25%), and neutropenia (11%).

- A real-world study involving 514 patients confirmed similar findings regarding hematological AEs, with manageable rates of toxicity through dose adjustments .

Comparative Data Table

Mechanism of Action

Niraparib tosylate exerts its effects by inhibiting poly (ADP-ribose) polymerase enzymes, specifically poly (ADP-ribose) polymerase-1 and poly (ADP-ribose) polymerase-2. These enzymes play a crucial role in DNA repair. By blocking their activity, this compound induces cytotoxicity in cancer cells, leading to cell death. This mechanism is particularly effective in cancer cells with homologous recombination deficiency .

Comparison with Similar Compounds

Pharmacodynamic and Selectivity Profiles

Niraparib Tosylate vs. Olaparib and AG-14361

Key Insights :

Approved Indications :

Efficacy in Trials :

- Niraparib :

- Olaparib :

Adverse Effect Profiles

Pharmacokinetics and Formulation

Unique Mechanisms and Research Frontiers

- PARP Trapping : Niraparib’s ability to stabilize PARP-DNA complexes enhances cytotoxicity beyond enzymatic inhibition alone .

- Radiosensitization : Preclinical data in EsC show Niraparib downregulates FANCG, impairing DNA repair and synergizing with radiotherapy (P <0.01) .

- Combination Therapies : Niraparib is being explored with abiraterone acetate for prostate cancer (e.g., AKEEGA™) .

Biological Activity

Niraparib tosylate, a potent inhibitor of poly(ADP-ribose) polymerases (PARP-1 and PARP-2), has garnered significant attention in cancer therapy, particularly for its role in enhancing radiosensitivity and its efficacy against various malignancies. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacodynamics, and clinical implications supported by diverse research findings.

This compound functions primarily as a PARP inhibitor , disrupting the DNA repair process. By inhibiting PARP-1 and PARP-2, this compound prevents the repair of single-strand breaks in DNA, leading to the accumulation of double-strand breaks (DSBs) when combined with other treatments such as radiation therapy. This mechanism is particularly effective in tumors with deficient homologous recombination repair pathways, such as those with BRCA mutations.

Pharmacodynamics and Pharmacokinetics

This compound exhibits selective inhibition with IC50 values of 3.8 nM for PARP-1 and 2.1 nM for PARP-2, indicating high potency against these targets . The compound has a molecular mass of 320.4 g/mol and is characterized by a high volume of distribution and a long elimination half-life, which supports its sustained therapeutic effects in vivo .

Key pharmacokinetic parameters include:

- C_max : Peak plasma concentration observed at approximately 2.49 hours post-administration.

- t_1/2 : Average terminal half-life of 92.5 hours , allowing for once-daily dosing .

Case Studies and Clinical Trials

-

Ovarian Cancer Treatment :

In pivotal studies, this compound demonstrated significant improvements in progression-free survival (PFS) among patients with recurrent platinum-sensitive ovarian cancer. In one study, patients with germline BRCA mutations experienced a median PFS of 21 months , compared to 5.5 months for those on placebo (HR 0.26; p < 0.0001) . -

Combination Therapy with Radiation :

A study assessing this compound's ability to enhance radiosensitivity in esophageal squamous cell carcinoma revealed that the combination treatment significantly reduced cell proliferation and increased apoptosis compared to radiation alone. The colony formation efficiency was markedly lower in the combination group (p < 0.01), indicating enhanced therapeutic efficacy .

In Vitro Studies

In vitro assays have shown that this compound increases the formation of PARP-DNA complexes, leading to enhanced cytotoxicity in cancer cells. The compound has been shown to:

- Induce apoptosis through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

- Increase levels of γ-H2AX, a marker for DNA DSBs, confirming its role in promoting DNA damage .

In Vivo Studies

Xenograft models further support this compound's efficacy, demonstrating significant tumor growth inhibition when combined with radiotherapy compared to either treatment alone .

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| Target Proteins | PARP-1, PARP-2 |

| IC50 (PARP-1) | 3.8 nM |

| IC50 (PARP-2) | 2.1 nM |

| C_max | 540 ng/mL |

| t_1/2 | 92.5 hours |

| Median PFS (gBRCAmut) | 21 months |

| Median PFS (non-gBRCAmut) | 9.3 months |

Q & A

Q. What are the primary biochemical mechanisms of niraparib tosylate, and what assays validate PARP inhibition in vitro?

this compound selectively inhibits PARP1 and PARP2 with IC50 values of 3.8 nM and 2.1 nM, respectively, by trapping PARP-DNA complexes and disrupting DNA repair. Key assays include:

- PARP enzymatic activity assays (e.g., fluorescence-based NAD+ depletion measurements) to determine IC50 values .

- γH2AX immunofluorescence to detect DNA double-strand breaks (DSBs) caused by unrepaired single-strand breaks (SSBs) .

- Clonogenic survival assays to assess cell death post-treatment .

Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy across cancer cell lines?

- Use BRCA1/2-deficient cell lines (e.g., ovarian or breast cancer models) to exploit synthetic lethality .

- Dose-response curves (1–100 nM) to measure proliferation (CC50) via MTT or CellTiter-Glo assays .

- Validate PARP inhibition via Western blot for PARylation reduction .

Q. What pharmacokinetic properties of this compound are critical for preclinical in vivo studies?

- Oral bioavailability : Administer 50–100 mg/kg daily in xenograft models, monitoring plasma concentrations via LC-MS .

- Blood-brain barrier penetration : Assess using orthotopic brain tumor models, given its potential in glioblastoma .

- Metabolic stability : Use liver microsome assays to predict clearance rates .

Advanced Research Questions

Q. How does this compound enhance radiosensitivity in esophageal squamous cell carcinoma (ESCC), and what methods validate its mechanism?

- Mechanism : Downregulates FANCG in the FA-BRCA pathway, impairing homologous recombination (HR) repair .

- Methods :

- Combine niraparib (10–50 nM) with ionizing radiation (2–8 Gy) in colony formation assays .

- Validate FANCG suppression via lentiviral overexpression rescue experiments in KYSE-30 xenografts .

- Monitor apoptosis via TUNEL staining and caspase-3 activation assays .

Q. What strategies address niraparib resistance in BRCA wild-type tumors?

- HR-deficient subtypes : Screen for ATM/ATR mutations or EMSY amplifications using CRISPR-Cas9 libraries .

- Combination therapies : Pair with ATR inhibitors (e.g., AZD6738) to exacerbate replication stress .

- Long-term exposure models : Develop resistant cell lines via incremental dosing (6+ months) and profile via RNA-seq .

Q. How can researchers optimize PK/PD models for this compound in translational studies?

- Compartmental modeling : Integrate plasma concentration-time data with tumor PARP occupancy .

- Biomarker-driven dosing : Use PAR levels in circulating tumor cells (CTCs) as a surrogate for target engagement .

- Interspecies scaling : Compare mouse/rat/human liver microsome data to predict clinical dosing .

Q. What genetic biomarkers beyond BRCA1/2 predict niraparib sensitivity?

- Homologous recombination deficiency (HRD) scores : Calculate using SNP arrays or whole-exome sequencing .

- SLFN11 expression : Correlate with sensitivity via IHC in patient-derived organoids .

- FANCG promoter methylation : Assess via bisulfite sequencing in ESCC models .

Q. How do contradictory findings on PARP inhibitor efficacy in non-BRCA models inform experimental design?

- Context-dependent mechanisms : Test niraparib in PTEN-deficient prostate cancer or IDH1-mutant glioma to explore HR-independent effects .

- Dual PARP-HDAC inhibition : Combine with vorinostat to enhance chromatin trapping in resistant models .

- Single-cell RNA-seq : Resolve tumor heterogeneity in treatment responses .

Methodological Frameworks

Q. How can the FINER criteria improve research question formulation for niraparib studies?

- Feasible : Use publicly available datasets (e.g., TCGA) to pre-screen HRD prevalence .

- Novel : Investigate niraparib’s role in non-oncologic indications (e.g., neurodegenerative DNA repair disorders) .

- Relevant : Align with clinical trials exploring niraparib-abiraterone combinations (NCT# trials) .

Q. What statistical approaches resolve conflicting data on niraparib’s optimal dosing schedule?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.